
2-Carboethoxy-4'-thiomorpholinomethyl benzophenone
Descripción general
Descripción
“2-Carboethoxy-4’-thiomorpholinomethyl benzophenone” is a chemical compound that belongs to the class of benzophenone derivatives . It has a molecular weight of 369.48 and its IUPAC name is ethyl 2- [4- (4-thiomorpholinylmethyl)benzoyl]benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO3S/c1-2-25-21(24)19-6-4-3-5-18(19)20(23)17-9-7-16(8-10-17)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 369.48 .Aplicaciones Científicas De Investigación
Photoreactive Polymers for Surface Modification
Photoreactive polymers bearing zwitterionic phosphorylcholine and benzophenone groups on their side chains have been synthesized for the purpose of surface modification of biomaterials. These polymers, when exposed to UV light, undergo a photochemical reaction, enabling them to firmly attach to various substrates. This method is particularly valuable for creating hydrophilic surfaces on biomaterials, significantly reducing protein adsorption and cell adhesion, a crucial aspect for biomedical applications such as drug delivery and tissue engineering (Lin, Fukazawa, & Ishihara, 2015).
Antitumor Activity
A study on novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, demonstrated potent cytotoxic and antitumor activities. These compounds were tested against various neoplastic cells, showing significant inhibitory effects on tumor growth. Such findings highlight the potential of benzophenone derivatives in cancer therapy and the exploration of new therapeutic agents (Kumazawa et al., 1997).
Photocrosslinking for Biomedical Applications
The introduction of benzophenone to poly(2-ethyl-2-oxazoline) led to the development of water-stable nanofibers through aqueous electrospinning and photocrosslinking. These nanofibers exhibit increased water stability, making them suitable for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The ability to control the crosslinking density and solubility of these fibers presents a versatile approach to designing and fabricating advanced biomedical materials (Li et al., 2019).
Environmental Friendly Adsorption Resins
Tertiary amine-functionalized crosslinking polymeric resins, synthesized using 2-dimethylamino ethyl methacrylate, divinylbenzene, and toluene, have shown significant adsorption capacity for benzophenone-4 removal from water. These resins, developed through an environmentally friendly one-step fabrication process, offer a cost-effective and efficient method for the removal of UV filters from aquatic environments, demonstrating the potential for cleaner water treatment technologies (Zhou et al., 2018).
Propiedades
IUPAC Name |
ethyl 2-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-25-21(24)19-6-4-3-5-18(19)20(23)17-9-7-16(8-10-17)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBXHPUVVQVIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642906 | |
| Record name | Ethyl 2-{4-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboethoxy-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898782-49-5 | |
| Record name | Ethyl 2-[4-(4-thiomorpholinylmethyl)benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-{4-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



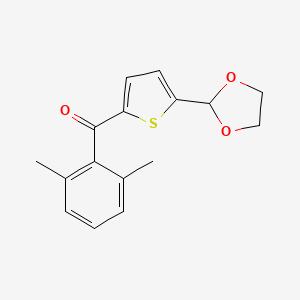
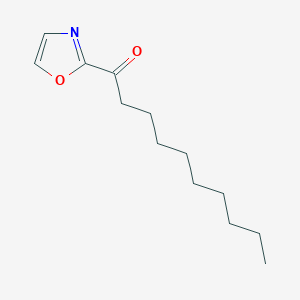
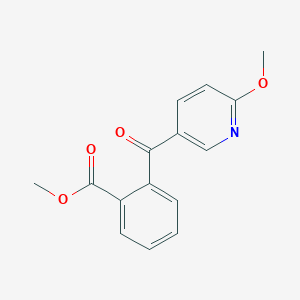

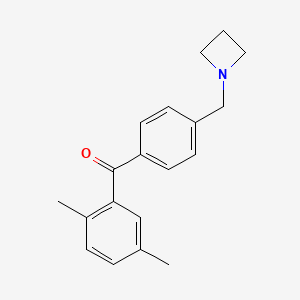
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613781.png)
![3,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613782.png)

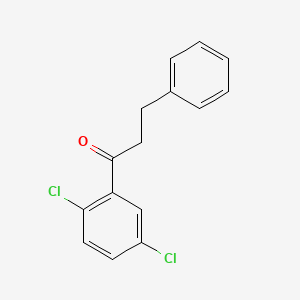
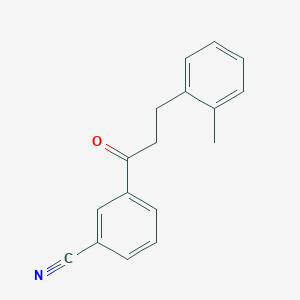



![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1613794.png)